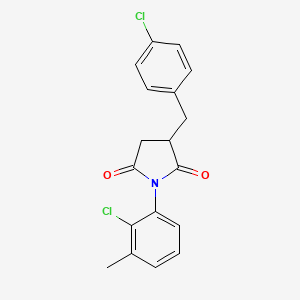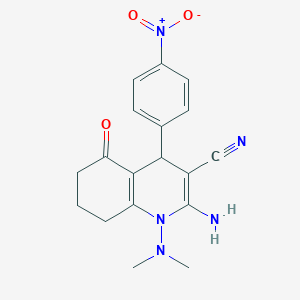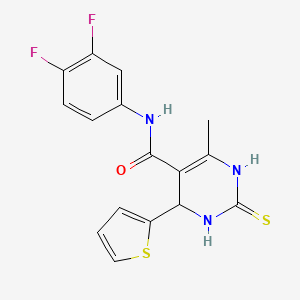
3-(4-chlorobenzyl)-1-(2-chloro-3-methylphenyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-(4-chlorobenzyl)-1-(2-chloro-3-methylphenyl)-2,5-pyrrolidinedione, also known as CCMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CCMP is a member of the pyrrolidinedione family and is a potent inhibitor of the enzyme protein kinase CK2.
Mécanisme D'action
3-(4-chlorobenzyl)-1-(2-chloro-3-methylphenyl)-2,5-pyrrolidinedione exerts its biological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that plays a critical role in various cellular processes. CK2 is known to phosphorylate numerous substrates involved in cell growth, proliferation, and survival, and its overexpression has been linked to the development and progression of various diseases, including cancer.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells by inhibiting CK2 activity, which leads to the activation of apoptotic pathways. The compound has also been shown to reduce inflammation in animal models by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the regulation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorobenzyl)-1-(2-chloro-3-methylphenyl)-2,5-pyrrolidinedione has several advantages for use in laboratory experiments, including its high potency and specificity for CK2 inhibition. However, the compound has limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 3-(4-chlorobenzyl)-1-(2-chloro-3-methylphenyl)-2,5-pyrrolidinedione. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and inflammation. Finally, the development of new CK2 inhibitors based on the structure of this compound could lead to the discovery of more potent and selective compounds for use in therapeutic applications.
Applications De Recherche Scientifique
3-(4-chlorobenzyl)-1-(2-chloro-3-methylphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has been shown to inhibit the activity of CK2, which is involved in various cellular processes such as cell growth, proliferation, and survival. Inhibition of CK2 activity by this compound has been shown to induce cell death in cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
1-(2-chloro-3-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-11-3-2-4-15(17(11)20)21-16(22)10-13(18(21)23)9-12-5-7-14(19)8-6-12/h2-8,13H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDXHJTUGWOGCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)CC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B3963670.png)
![methyl 4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate](/img/structure/B3963675.png)

![1-{[(3-acetylphenyl)amino]carbonyl}propyl 1,2,3,4-tetrahydro-9-acridinecarboxylate](/img/structure/B3963690.png)
![4-(6-amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl benzoate](/img/structure/B3963691.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one](/img/structure/B3963696.png)
![ethyl {3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3963704.png)
![2-(1-(2-fluorobenzyl)-4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B3963712.png)


![ethyl 4-(4-chlorophenyl)-2-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3963733.png)
![allyl 6-[4-(2-furoyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3963735.png)

